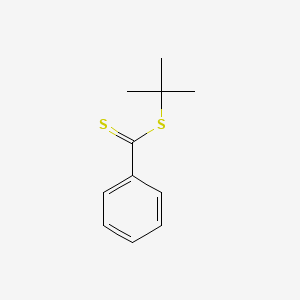

Tert-butyl Dithiobenzoate

Description

BenchChem offers high-quality Tert-butyl Dithiobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl Dithiobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14S2/c1-11(2,3)13-10(12)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNADJWNJTLVMSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80432825 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5925-55-3 | |

| Record name | Tert-butyl Dithiobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80432825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Tert-butyl Dithiobenzoate used for in polymer chemistry?

Tert-butyl Dithiobenzoate is a powerful and effective chain transfer agent for the RAFT polymerization of styrenes and acrylates. Its proper application allows for the synthesis of polymers with precisely controlled molecular weights and low dispersity. While kinetic challenges such as rate retardation must be considered and optimized for, the level of control afforded by t-BDB makes it an indispensable tool for researchers developing advanced polymeric materials. The ability to create well-defined architectures, such as block copolymers, by sequential monomer addition further solidifies its importance in modern polymer science. [3]

References

-

RAFT polymerization of renewable monomers with dithiobenzoates: Effect of Z-group substituents and reaction conditions. Research Collection. [Link]

-

Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. Macromolecules - ACS Publications. [Link]

-

Study on controlled free-radical polymerization in the presence of dithiobenzoic acid (DTBA). Society of Chemical Industry. [Link]

-

Study on controlled free‐radical polymerization in the presence of dithiobenzoic acid (DTBA). ResearchGate. [Link]

-

Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. ResearchGate. [Link]

-

RAFT-Based Polymers for Click Reactions. PMC - NIH. [Link]

-

Controlled/Living Radical Polymerization of Methyl Methacrylate in the Presence of 2-Bromoethanol as a Transfer Agent and Comparison with Cumyl Dithiobenzoate as a RAFT Agent. Science Alert. [Link]

-

Living Radical Polymerization by the RAFT Process – A Third Update. ConnectSci. [Link]

-

RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. NIH. [Link]

-

Bioapplications of RAFT Polymerization. Chemical Reviews - ACS Publications. [Link]

-

Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. MDPI. [Link]

-

RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. MDPI. [Link]

-

RAFT Polymerization—A User Guide. ResearchGate. [Link]

Sources

- 1. scialert.net [scialert.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

Tert-butyl Dithiobenzoate: Core Properties and Applications in Polymer Science

An In-depth Technical Guide:

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the pivotal chemical compound, tert-butyl dithiobenzoate. Esteemed for its role as a highly efficient chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, this document delves into its fundamental physical and chemical properties, spectroscopic signature, synthesis, and practical applications. The insights provided herein are curated to empower scientists to leverage this versatile compound for the synthesis of well-defined polymers with precision and control.

Fundamental Physicochemical Characteristics

Tert-butyl dithiobenzoate is an organic sulfur compound featuring a dithiobenzoate core structure. The molecule's architecture, specifically the interplay between the phenyl ring, the thiocarbonylthio group (C=S)S, and the tert-butyl group, dictates its reactivity and utility in RAFT polymerization.[1] The thiocarbonylthio moiety is the source of its characteristic deep color and is the functional group at the heart of the RAFT process.

A summary of its core physical properties is presented below:

Table 1: Physicochemical Properties of Tert-butyl Dithiobenzoate

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₄S₂ | [1] |

| Molecular Weight | 210.36 g/mol | [2] |

| Appearance | Dark purple oil | [2] |

| Boiling Point | 109-110 °C | |

| Density | 0.796 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.3891 | [3] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for verifying the identity, purity, and structural integrity of tert-butyl dithiobenzoate.

UV-Visible Spectroscopy

The compound's distinct color is a direct result of its electronic structure. The UV-Vis spectrum is characterized by two primary absorption bands:

-

π–π* Transition: An intense absorption band is typically observed in the ultraviolet region, around 300-310 nm.[4][5] This is attributed to the π–π* electronic transition within the aromatic phenyl ring conjugated with the thiocarbonyl group.

-

n–π* Transition: A weaker, broad absorption band appears in the visible spectrum, around 512 nm.[5][6] This band, resulting from the n–π* transition of the non-bonding electrons on the sulfur atom of the C=S group, is responsible for the compound's deep purple-red color. The intensity of this band can be used to quantify the concentration of the RAFT agent, which is particularly useful for monitoring polymerization kinetics.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural confirmation. The expected chemical shifts in a deuterated chloroform (CDCl₃) solvent are as follows:

-

¹H NMR:

-

Aromatic Protons (phenyl group): Signals typically appear in the range of δ 7.3-8.0 ppm.

-

Tert-butyl Protons: A characteristic sharp singlet for the nine equivalent protons is observed further upfield, typically around δ 1.6-1.7 ppm.

-

-

¹³C NMR:

-

Thiocarbonyl Carbon (C=S): A highly deshielded signal is expected well downfield, often above 220 ppm.

-

Aromatic Carbons: Multiple signals will be present in the typical aromatic region of δ 125-145 ppm.

-

Tertiary and Primary Carbons (tert-butyl group): Signals for the quaternary and methyl carbons of the tert-butyl group will appear in the aliphatic region, typically around δ 30-50 ppm.

-

Chemical Properties and Function in RAFT Polymerization

The utility of tert-butyl dithiobenzoate is defined by its chemical reactivity as a control agent in RAFT polymerization, a powerful technique for creating polymers with predetermined molecular weights, low dispersity, and complex architectures.[7]

The RAFT Polymerization Mechanism

The compound acts as a chain transfer agent, mediating the polymerization process through a degenerative transfer mechanism. This process allows polymer chains to grow at a similar rate, leading to a narrow molecular weight distribution.

Caption: Core mechanism of RAFT polymerization mediated by tert-butyl dithiobenzoate.

Causality in the Mechanism:

-

Initiation: A standard radical initiator generates a propagating radical (Pₙ•).

-

Addition to CTA: The propagating radical adds to the C=S bond of the tert-butyl dithiobenzoate. The high reactivity of this bond makes this step efficient.

-

Fragmentation: A short-lived intermediate radical is formed, which fragments. This can either reverse the addition step or, more productively, release the tert-butyl radical (R•) and form a dormant polymer chain capped with the dithiobenzoate group. The choice of the tert-butyl group is critical; as a tertiary radical, it is sufficiently stable to be a good leaving group yet reactive enough to efficiently re-initiate polymerization by adding to a monomer.

-

Main Equilibrium: A rapid equilibrium is established where active propagating chains (Pₙ• and Pₘ•) are exchanged with the dormant dithiobenzoate-capped polymer chains. This degenerative transfer ensures all chains have an equal probability of growth, which is the cornerstone of producing polymers with low dispersity.[8][9]

Synthesis Protocol

Tert-butyl dithiobenzoate can be synthesized through various methods. A robust and high-yield approach is a biphasic process involving the reaction of carboxymethyl dithiobenzoate with tert-butyl thiolate.[2]

Experimental Protocol: Biphasic Synthesis

-

Preparation of Reactants: Prepare an aqueous basic solution (e.g., 1M NaOH) of tert-butyl thiolate and a separate solution of carboxymethyl dithiobenzoate in a water-immiscible organic solvent like diethyl ether.

-

Reaction: Vigorously stir the biphasic mixture at room temperature for several hours (e.g., 5 hours). The thioacylation reaction occurs at the interface.[2]

-

Extraction and Washing: After the reaction, separate the organic (purple ether) phase. Wash it sequentially with an aqueous basic solution to remove unreacted thiolate and then with a brine solution.

-

Drying and Solvent Removal: Dry the organic phase over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purification: For high purity, the resulting dark purple oil can be purified by silica gel column chromatography.[2]

Caption: Step-by-step workflow for the biphasic synthesis of tert-butyl dithiobenzoate.

Applications in Controlled Polymerization

Tert-butyl dithiobenzoate is particularly effective for the controlled polymerization of "more-activated" monomers (MAMs), such as styrenes and acrylates.[8][10] This efficacy is due to the favorable kinetics of addition and fragmentation with propagating radicals from these monomer families.

Table 2: Monomer Compatibility and Polymer Architectures

| Monomer Class | Examples | Resulting Polymer Architectures |

| Styrenics | Styrene, 4-methylstyrene | Well-defined homopolymers |

| Acrylates | n-Butyl acrylate, Methyl acrylate | Block copolymers (via sequential addition) |

| Methacrylates | Methyl methacrylate | Star polymers (with multifunctional initiators) |

| Acrylamides | N-acryloylmorpholine | Telechelic polymers (with functional CTAs)[11] |

The use of this RAFT agent has been instrumental in developing advanced materials for drug delivery, nanotechnology, and surface modification.[9][10]

Safety, Handling, and Storage

As with all laboratory chemicals, tert-butyl dithiobenzoate must be handled with care.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[12][13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. To prevent degradation, it is advisable to store it under an inert atmosphere (e.g., argon or nitrogen).[14] Keep away from heat, sparks, and open flames.[13]

-

Stability: The compound is chemically stable under standard ambient conditions but may decompose if heated excessively.[14] The dithiobenzoate end-group on polymers can undergo thermal degradation at elevated temperatures (e.g., >140 °C), which is a consideration for post-polymerization processing.[7]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use.

References

-

PubChem. (n.d.). Tert-butyl Dithiobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Destarac, M., et al. (2002). Study of the RAFT Polymerization of a Water-Soluble Bisubstituted Acrylamide Derivative. 1. Influence of the Dithioester Structure. Macromolecules, 35(21), 8043–8049*. American Chemical Society. Retrieved from [Link]

-

Arita, T., et al. (2004). Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. Macromolecules, 37(17), 6329–6339*. American Chemical Society. Retrieved from [Link]

-

Gody, G., et al. (2021). RAFT-Based Polymers for Click Reactions. Polymers, 13(16), 2689*. MDPI. Retrieved from [Link]

-

ResearchGate. (n.d.). Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. Retrieved from [Link]

-

Pascual, S., et al. (2018). RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. Polymers, 10(11), 1251*. MDPI. Retrieved from [Link]

-

J-GLOBAL. (n.d.). tert-Butyl dithiobenzoate. Japan Science and Technology Agency. Retrieved from [Link]

-

Sugihara, Y., et al. (2011). Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. International Journal of Molecular Sciences, 12(8), 5313–5325*. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Examining the UV-vis absorption of RAFT chain transfer agents and their use for polymer analysis. Retrieved from [Link]

-

Boyer, C., et al. (2022). Photoassisted Radical Depolymerization. Journal of the American Chemical Society, 144(50), 22899–22905*. American Chemical Society. Retrieved from [Link]

-

Martin, C. B., et al. (2020). State Dependent Photochemical and Photophysical Behavior of Dithiolate Ester and Trithiocarbonate RAFT Polymerization Agents. Amazon S3. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermal stability of RAFT-based poly(methyl methacrylate): A kinetic study of the dithiobenzoate and trithiocarbonate end-group effect. Retrieved from [Link]

Sources

- 1. Tert-butyl Dithiobenzoate | C11H14S2 | CID 9920756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Di-tert-butyl peroxide | 110-05-4 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

The Definitive Guide to Tert-butyl Dithiobenzoate in RAFT Polymerization: Mechanism and Application

This technical guide provides an in-depth exploration of the mechanistic intricacies of tert-butyl dithiobenzoate (t-BDB) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the fundamental principles governing this controlled radical polymerization technique, offering both theoretical understanding and practical, field-proven insights.

Foundational Principles of RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization stands as a cornerstone of controlled radical polymerization, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures.[1] The fidelity of this process hinges on the careful selection of a chain transfer agent (CTA), with dithiobenzoates being a prominent class for their efficacy in controlling the polymerization of a wide range of monomers.[2]

The core of the RAFT mechanism is a degenerative chain transfer process where a dynamic equilibrium is established between active (propagating) and dormant (macro-CTA) polymer chains. This equilibrium is mediated by the RAFT agent, which reversibly adds to propagating radicals and subsequently fragments to release a new radical that can reinitiate polymerization. The effectiveness of a RAFT agent is dictated by the nature of its "R" (re-initiating) and "Z" (stabilizing) groups.[1]

In the context of tert-butyl dithiobenzoate, the tert-butyl moiety serves as the R group , a good homolytic leaving group capable of efficiently reinitiating polymerization.[3] The phenyl group acts as the Z group , which modulates the reactivity of the C=S double bond and influences the stability of the intermediate radical species.[1][3]

The Mechanistic Pathway of Tert-butyl Dithiobenzoate in RAFT Polymerization

The RAFT polymerization process mediated by tert-butyl dithiobenzoate can be dissected into several key stages, each with its own set of kinetic and thermodynamic considerations.

Initiation

The process commences with the thermal or photochemical decomposition of a conventional radical initiator, such as azobisisobutyronitrile (AIBN), to generate initiating radicals (I•). These radicals then react with a monomer unit to form a propagating radical (Pn•).

Caption: Initiation stage of RAFT polymerization.

Pre-Equilibrium: The Critical First Step

Once propagating radicals are formed, they rapidly react with the tert-butyl dithiobenzoate RAFT agent. This addition to the C=S double bond forms an intermediate radical. This intermediate can then fragment in two ways: either reverting to the initial reactants or, more productively, releasing the tert-butyl radical (R•) and forming a dormant polymeric RAFT agent (macro-CTA).[4]

For optimal control, the fragmentation should favor the release of the R group, which must be a competent re-initiating radical.[3] The tert-butyl radical is an effective initiator for many monomer systems.

Caption: The pre-equilibrium stage in RAFT polymerization.

Re-initiation and Propagation

The expelled tert-butyl radical (R•) rapidly adds to a monomer unit, initiating the growth of a new polymer chain. This new propagating radical (Pm•) then continues to add monomer units, extending the polymer chain.

The Main RAFT Equilibrium

This is the heart of the controlled polymerization process. Propagating radicals of varying chain lengths (Pn• and Pm•) are in a rapid and reversible exchange with the dormant species (macro-CTAs) through the formation of an intermediate radical.[4] This rapid equilibrium ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution.[4]

The equilibrium lies heavily towards the dormant species, meaning that at any given time, the concentration of active propagating radicals is very low, which minimizes termination reactions.

Caption: The main equilibrium in RAFT polymerization.

Termination

As with all radical polymerizations, termination can occur through coupling or disproportionation of two propagating radicals. However, due to the low concentration of active radicals in a well-controlled RAFT system, termination events are significantly suppressed.

Kinetic Nuances: Induction Periods and Rate Retardation

The use of dithiobenzoates, including t-BDB, in RAFT polymerization is often associated with two kinetic phenomena: an induction period and rate retardation.[5][6]

-

Induction Period: This is an initial period of slow or no polymerization. It is often attributed to the time required to consume the initial RAFT agent and establish the main RAFT equilibrium.[5][7]

-

Rate Retardation: This refers to a decrease in the overall polymerization rate compared to a conventional free-radical polymerization under identical conditions.[4][5] The exact cause of rate retardation is a subject of ongoing research, with potential mechanisms including the stability of the intermediate radical and the possibility of cross-termination between a propagating radical and the intermediate radical.[5][8] The increase in the initial concentration of t-BDB has been shown to enhance both the induction period and rate retardation.[5][6]

Experimental Protocol: RAFT Polymerization of n-Butyl Acrylate with Tert-butyl Dithiobenzoate

This protocol is a representative example and may require optimization for different monomers or desired polymer characteristics.

Materials:

-

n-Butyl acrylate (monomer), inhibitor removed

-

Tert-butyl dithiobenzoate (RAFT agent)

-

2,2'-Azobisisobutyronitrile (AIBN, initiator)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Schlenk flask and line

-

Nitrogen or Argon source

-

Magnetic stirrer and heating block/oil bath

Procedure:

-

Reagent Preparation: In a Schlenk flask, dissolve the desired amounts of n-butyl acrylate, tert-butyl dithiobenzoate, and AIBN in the solvent. A typical molar ratio of [Monomer]:[CTA]:[Initiator] might be 100:1:0.1.

-

Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench radical reactions.[8]

-

Polymerization: Place the sealed flask in a preheated oil bath or heating block at the desired temperature (e.g., 60-90°C).[5] Stir the reaction mixture for the specified time.

-

Monitoring: At timed intervals, carefully extract aliquots of the reaction mixture under an inert atmosphere to monitor monomer conversion (via ¹H NMR or GC) and polymer molecular weight and dispersity (via Size Exclusion Chromatography - SEC).

-

Termination and Purification: To quench the reaction, cool the flask in an ice bath and expose the mixture to air. The polymer can then be purified by precipitation into a non-solvent (e.g., cold methanol) and subsequent drying under vacuum.

Factors Influencing Polymerization Control

The success of RAFT polymerization with tert-butyl dithiobenzoate is contingent on several factors that must be carefully considered and optimized.

| Factor | Influence on Polymerization | Rationale and Causality |

| [Monomer]:[CTA] Ratio | Primarily determines the target molecular weight of the polymer. | A lower ratio results in a lower molecular weight, as more polymer chains are initiated per unit of monomer. |

| [CTA]:[Initiator] Ratio | Affects the "livingness" of the polymerization and the number of dead chains. | A higher ratio ensures that the majority of chains are initiated by the RAFT agent's leaving group rather than the initiator, leading to better control. |

| Temperature | Influences the rates of initiation, propagation, and fragmentation. | Higher temperatures increase the rate of initiator decomposition and can affect the equilibrium constants of the RAFT process.[5] |

| Solvent | Can affect the solubility of the polymer and the kinetics of the reaction. | The choice of solvent should ensure that all components remain in solution throughout the polymerization. |

| Monomer Type | The reactivity of the monomer influences the choice of RAFT agent and reaction conditions. | Dithiobenzoates are generally effective for a wide range of monomers, including styrenes and acrylates.[9] |

| Purity of RAFT Agent | Impurities can act as inhibitors or retarders, affecting the kinetics and control of the polymerization.[4] | Byproducts from the synthesis of the RAFT agent can interfere with the radical process. |

Synthesis of Tert-butyl Dithiobenzoate

A common method for synthesizing tert-butyl dithiobenzoate involves the thiation of a corresponding thioloester using Lawesson's reagent.[3]

Caption: Synthesis of tert-butyl dithiobenzoate.

Challenges and Considerations

While a powerful tool, the use of tert-butyl dithiobenzoate in RAFT polymerization is not without its challenges. The dithioester functionality can be susceptible to hydrolysis, particularly in aqueous media at elevated pH.[10] Additionally, side reactions such as cross-termination can occur, potentially leading to a loss of control and broadening of the molecular weight distribution.[8] Careful experimental design and purification of reagents are paramount to mitigating these issues.

Conclusion

Tert-butyl dithiobenzoate is a versatile and effective chain transfer agent for RAFT polymerization, enabling the synthesis of well-defined polymers with a high degree of control. A thorough understanding of its mechanism, including the pre-equilibrium and main equilibrium stages, as well as the kinetic nuances of induction periods and rate retardation, is crucial for its successful application. By carefully controlling experimental parameters and being mindful of potential side reactions, researchers can leverage the power of tert-butyl dithiobenzoate to create advanced polymeric materials for a wide range of applications, from drug delivery to materials science.

References

-

RAFT-Based Polymers for Click Reactions - PMC - NIH. [Link]

-

Mechanism and kinetics of dithiobenzoate-mediated RAFT polymerization. I. The current situation | Request PDF - ResearchGate. [Link]

-

RAFT Agent Design and Synthesis | Macromolecules - ACS Publications. [Link]

-

Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study | Macromolecules - ACS Publications. [Link]

-

RAFT polymerization of renewable monomers with dithiobenzoates: Effect of Z-group substituents and reaction conditions - Research Collection. [Link]

-

Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization - Status of the Dilemma | Request PDF - ResearchGate. [Link]

-

Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC - NIH. [Link]

-

Bioapplications of RAFT Polymerization | Chemical Reviews - ACS Publications. [Link]

-

Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study | Request PDF - ResearchGate. [Link]

-

RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients - MDPI. [Link]

-

Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma | Request PDF - ResearchGate. [Link]

-

Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers - MDPI. [Link]

-

Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers - NIH. [Link]

-

Hydrolytic Susceptibility of Dithioester Chain Transfer Agents and Implications in Aqueous RAFT Polymerizations | Macromolecules - ACS Publications. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Development of Ring-Expansion RAFT Polymerization of tert-Butyl Acrylate with a Cyclic Trithiocarbonate Derivative toward the Facile Synthesis of Cyclic Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Structure and Function of Tert-butyl Dithiobenzoate

Abstract

Tert-butyl dithiobenzoate (t-BDB) is a highly effective chain transfer agent (CTA) for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. This guide provides a comprehensive overview of the molecular structure, spectroscopic properties, synthesis, and applications of t-BDB, with a particular focus on its role in polymer chemistry. Insights into its reactivity and the kinetics of t-BDB mediated RAFT polymerization are discussed, offering a valuable resource for researchers and professionals in drug development and materials science.

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as one of the most versatile and widely used methods for controlled radical polymerization.[1] The fidelity of this process is critically dependent on the choice of the chain transfer agent (CTA). Dithiobenzoates are a prominent class of CTAs, and among them, tert-butyl dithiobenzoate (t-BDB) has garnered significant attention for its efficacy in controlling the polymerization of a range of monomers.[2][3] This document aims to provide a detailed technical understanding of t-BDB, from its fundamental molecular structure to its practical application in the synthesis of well-defined polymers.

Molecular Structure and Properties

The chemical structure of tert-butyl dithiobenzoate consists of a dithiobenzoate group connected to a bulky tert-butyl group. This unique arrangement of a phenyl ring, a thiocarbonyl group (C=S), a thioether linkage, and a tertiary alkyl group imparts specific properties that are crucial for its function as a RAFT agent.

Structural Analysis

-

Dithiobenzoate Moiety : The dithiobenzoate group is characterized by a planar phenyl ring and the C=S double bond. The C-S and C=S bond lengths are critical for the reactivity of the CTA.

-

Tert-butyl Group : The bulky tert-butyl group introduces significant steric hindrance.[4] This steric bulk influences the stability of the intermediate radical species formed during the RAFT process and can affect the rate of fragmentation.[5]

A proposed molecular structure is depicted below:

Caption: Proposed structure of tert-butyl dithiobenzoate.

Spectroscopic Properties

The characterization of t-BDB relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR : The proton NMR spectrum of t-BDB is expected to show characteristic signals for the aromatic protons of the phenyl group and a distinct singlet for the nine equivalent protons of the tert-butyl group. The aromatic protons would likely appear as multiplets in the range of 7.2-8.0 ppm, while the tert-butyl protons would be observed as a sharp singlet around 1.5 ppm.[6]

-

¹³C NMR : The carbon NMR spectrum would provide further structural confirmation. Key resonances would include those for the thiocarbonyl carbon (C=S), which is typically downfield shifted, the carbons of the phenyl ring, and the quaternary and methyl carbons of the tert-butyl group.[7][8]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Tert-butyl Dithiobenzoate

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.2 - 8.0 (m) | 125 - 145 |

| tert-Butyl-H | ~1.5 (s) | ~30 (CH₃), ~45 (C) |

| C=S | - | >200 |

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum of t-BDB would be characterized by several key absorption bands:

-

C=S Stretch : A moderate to weak absorption band around 1050-1250 cm⁻¹, characteristic of the thiocarbonyl group.

-

C-H Stretch : Aromatic C-H stretching vibrations above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the tert-butyl group just below 3000 cm⁻¹.[9]

-

C=C Stretch : Aromatic ring skeletal vibrations in the 1450-1600 cm⁻¹ region.[10]

Synthesis and Purification

The synthesis of tert-butyl dithiobenzoate typically involves a multi-step process. A general methodology is outlined below, based on established procedures for dithiobenzoate synthesis.[11][12]

Synthesis Protocol

Step 1: Formation of Dithiobenzoic Acid Salt

-

A Grignard reagent, such as phenylmagnesium bromide, is prepared from bromobenzene and magnesium turnings in an anhydrous ether solvent (e.g., THF).

-

The Grignard reagent is then reacted with an excess of carbon disulfide (CS₂) at low temperature (e.g., 0 °C) to form the magnesium salt of dithiobenzoic acid.

-

The reaction is quenched with water, and the dithiobenzoic acid is extracted into the aqueous phase as its salt (e.g., sodium dithiobenzoate after treatment with a sodium salt).

Step 2: Formation of Tert-butyl Dithiobenzoate

-

The aqueous solution of the dithiobenzoic acid salt is reacted with a tert-butyl halide (e.g., tert-butyl bromide or tert-butyl chloride) or via an intermediate.

-

The reaction is typically carried out in a two-phase system or with a phase-transfer catalyst to facilitate the reaction between the water-soluble salt and the organic halide.[12]

-

The resulting tert-butyl dithiobenzoate, being insoluble in water, will separate and can be extracted with an organic solvent.

Sources

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chemconnections.org [chemconnections.org]

- 5. Conformational Analysis [sas.upenn.edu]

- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 7. researchgate.net [researchgate.net]

- 8. 4-tert-Butylbenzoic acid(98-73-7) 13C NMR spectrum [chemicalbook.com]

- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 10. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 11. mdpi.com [mdpi.com]

- 12. US6841695B2 - Process for preparing dithioesters - Google Patents [patents.google.com]

Tert-butyl Dithiobenzoate: A Technical Guide for Advanced Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl dithiobenzoate (t-BDB) is a highly specialized organic compound that has garnered significant interest within the scientific community, particularly in the field of polymer chemistry. Its utility as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization makes it a valuable tool for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity.[1][2] Such polymers are increasingly crucial in advanced applications, including drug delivery systems, biomaterials, and nanotechnology. This technical guide provides an in-depth overview of tert-butyl dithiobenzoate, from its fundamental properties and synthesis to its practical application in RAFT polymerization, offering insights for researchers and professionals in drug development and materials science.

Core Properties and Identification

While a specific CAS (Chemical Abstracts Service) registry number for tert-butyl dithiobenzoate is not readily found in major chemical databases, its molecular identity is well-established.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄S₂ | PubChem[3] |

| Molecular Weight | 210.35 g/mol | J-GLOBAL[4] |

| Systematic Name | tert-butyl benzenecarbodithioate | J-GLOBAL[4] |

| Synonyms | Dithiobenzoic acid tert-butyl ester | J-GLOBAL[4] |

Synthesis of Tert-butyl Dithiobenzoate

A common method for the synthesis of dithiobenzoates involves the reaction of a Grignard reagent with carbon disulfide. For tert-butyl dithiobenzoate, this would typically involve the following conceptual steps:

-

Formation of a Phenyl-Grignard Reagent: Bromobenzene is reacted with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), to form phenylmagnesium bromide.

-

Reaction with Carbon Disulfide: The freshly prepared Grignard reagent is then reacted with carbon disulfide at a low temperature. This results in the formation of a magnesium salt of dithiobenzoic acid.

-

Alkylation: The final step is the alkylation of the dithiobenzoate salt with a tert-butyl halide, such as tert-butyl bromide or tert-butyl iodide, to yield tert-butyl dithiobenzoate.

An alternative approach that can be adapted for the synthesis of various dithioesters is the exchange reaction between an existing dithioester and a thiol.[5]

Application in RAFT Polymerization

The primary and most significant application of tert-butyl dithiobenzoate is as a chain transfer agent (CTA) in RAFT polymerization.[1][2] RAFT is a form of living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and low polydispersity indices (PDIs).

The RAFT Mechanism with Tert-butyl Dithiobenzoate

The generally accepted mechanism for RAFT polymerization is a multi-step process:

-

Initiation: A standard radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), is thermally decomposed to generate initiating radicals.[6]

-

Chain Propagation: The initiating radical adds to a monomer unit, creating a propagating polymer chain.

-

Reversible Chain Transfer: The propagating polymer chain reacts with the RAFT agent (tert-butyl dithiobenzoate). The dithiobenzoate moiety is transferred to the growing polymer chain, forming a dormant polymer chain and a new radical (the tert-butyl radical in this case). This tert-butyl radical then initiates the growth of a new polymer chain.

-

Re-initiation and Equilibration: The newly formed radical initiates the polymerization of more monomer, and a dynamic equilibrium is established between the active (propagating) and dormant polymer chains. This equilibrium allows for the controlled growth of all polymer chains, leading to a narrow molecular weight distribution.

The effectiveness of tert-butyl dithiobenzoate as a RAFT agent is demonstrated in the controlled polymerization of monomers like n-butyl acrylate.[1][2] Kinetic studies of such systems have revealed characteristic features, including an induction period and a degree of rate retardation, which are important considerations in experimental design.[1][2]

Experimental Protocol: RAFT Polymerization of n-Butyl Acrylate

The following is a representative protocol for the RAFT polymerization of n-butyl acrylate using tert-butyl dithiobenzoate as the chain transfer agent.

Materials:

-

n-Butyl acrylate (monomer), inhibitor removed

-

Tert-butyl dithiobenzoate (CTA)

-

2,2'-Azobis(isobutyronitrile) (AIBN) (initiator), recrystallized

-

Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

-

Preparation of the Reaction Mixture: In a Schlenk flask, the desired amounts of n-butyl acrylate, tert-butyl dithiobenzoate, and AIBN are dissolved in the anhydrous solvent. The molar ratio of monomer to CTA will determine the target molecular weight of the polymer, while the CTA to initiator ratio will influence the polymerization rate and control.

-

Degassing: The reaction mixture is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the radical polymerization.

-

Polymerization: The flask is then immersed in a preheated oil bath at a specific temperature (e.g., 60-90°C) to initiate the polymerization.[1][2] The reaction is allowed to proceed for a predetermined time to achieve the desired monomer conversion.

-

Termination and Isolation: The polymerization is quenched by rapid cooling and exposure to air. The polymer is then isolated by precipitation in a non-solvent (e.g., cold methanol) and dried under vacuum to a constant weight.

-

Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI), and by Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the polymer structure and end-groups.

Relevance for Drug Development

The ability to synthesize well-defined polymers using tert-butyl dithiobenzoate is of paramount importance in the field of drug development. These polymers can be used to create:

-

Drug Delivery Vehicles: Block copolymers synthesized via RAFT can self-assemble into micelles or vesicles for the encapsulation and targeted delivery of therapeutic agents.

-

Bioconjugates: The controlled nature of RAFT polymerization allows for the incorporation of functional end-groups that can be used to attach biomolecules such as peptides, proteins, or antibodies for targeted therapies.[6]

-

Hydrogels: Polymers with controlled architectures can be used to form hydrogels for controlled drug release and tissue engineering applications.

Conclusion

Tert-butyl dithiobenzoate is a key enabling reagent for the synthesis of advanced polymeric materials through RAFT polymerization. Its ability to control polymer molecular weight and architecture provides researchers and drug development professionals with a powerful tool for the design and creation of sophisticated materials for a wide range of biomedical applications. A thorough understanding of its properties and the kinetics of its use in RAFT is essential for harnessing its full potential in the development of next-generation therapeutics and medical devices.

References

-

Chernikova, E., Morozov, A., Leonova, K., Garina, E., Golubev, V., Bui, C., & Charleux, B. (2004). Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. Macromolecules, 37(17), 6329–6339. [Link]

-

ResearchGate. (2025). Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study | Request PDF. [Link]

-

Konkolewicz, D., et al. (2014). RAFT-Based Polymers for Click Reactions. PMC. [Link]

-

Japan Science and Technology Agency. (n.d.). tert-Butyl dithiobenzoate | Chemical Substance Information | J-GLOBAL. [Link]

-

Boyer, C., et al. (2011). Bioapplications of RAFT Polymerization. Chemical Reviews. [Link]

-

National Center for Biotechnology Information. (n.d.). Tert-butyl Dithiobenzoate. PubChem. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tert-butyl Dithiobenzoate | C11H14S2 | CID 9920756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl dithiobenzoate | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 5. RAFT-Based Polymers for Click Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Safety and Handling Precautions for Tert-butyl Dithiobenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physicochemical Properties

Tert-butyl Dithiobenzoate is a thiocarbonylthio compound commonly employed as a chain transfer agent in RAFT polymerization to control the molecular weight and architecture of polymers.[1][2][3] Its efficacy in polymerization is well-documented; however, its handling requires a thorough understanding of its potential hazards.

Table 1: Chemical Identifiers and Properties

| Property | Data | Source |

| Systematic Name | tert-butyl benzenecarbodithioate | J-GLOBAL[4] |

| Chemical Formula | C₁₁H₁₄S₂ | J-GLOBAL[4] |

| Molecular Weight | 210.36 g/mol | - |

| Appearance | Dark red or purple solid/oil | Inferred |

| Solubility | Soluble in many organic solvents | Inferred |

| Boiling Point | Data Not Available | - |

| Flash Point | Data Not Available | - |

| Decomposition Temp. | Data Not Available | - |

Hazard Analysis and Risk Assessment

The primary risks associated with Tert-butyl Dithiobenzoate are inferred from its chemical structure and data on analogous dithiobenzoate compounds. The dithiobenzoate functional group is known to be reactive and can present several hazards.

Inferred GHS Hazard Classification

Based on safety data for similar RAFT agents, the following GHS classification should be conservatively assumed for Tert-butyl Dithiobenzoate.[5]

Table 2: Inferred GHS Hazard Statements

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Est.) | H302: Harmful if swallowed. |

| Acute Toxicity, Dermal | Category 4 (Est.) | H312: Harmful in contact with skin. |

| Acute Toxicity, Inhalation | Category 4 (Est.) | H332: Harmful if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. |

Toxicological Profile

The toxicological properties of Tert-butyl Dithiobenzoate have not been thoroughly investigated. However, studies on polymers synthesized using dithiobenzoate RAFT agents have indicated significant cytotoxicity.[6] This suggests that the small molecule dithiobenzoate end-group is a potential source of this toxicity. Therefore, exposure through all routes—inhalation, skin contact, and ingestion—must be strictly avoided.

Chemical Reactivity and Stability

Dithiobenzoates as a class are known to have stability issues that are critical to safe handling:

-

Thermal Instability: These compounds can decompose at elevated temperatures.[7][8] Decomposition may release hazardous fumes, including toxic sulfur oxides and carbon oxides.[5]

-

Hydrolytic Instability: Dithiobenzoates can be susceptible to hydrolysis, which can affect product purity and potentially create hazardous byproducts.[8]

-

Oxidative Instability: Thiocarbonylthio compounds are known to be sensitive to air and can undergo slow oxidation. This degradation not only impacts their effectiveness in polymerization but may also alter their hazard profile.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, combining engineering controls and robust PPE, is mandatory when handling Tert-butyl Dithiobenzoate.

Engineering Controls

-

Chemical Fume Hood: All handling of Tert-butyl Dithiobenzoate, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or fine particles.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)

The selection of PPE is critical to prevent personal exposure.

Table 3: Required Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (minimum 0.3 mm thickness). Check manufacturer's data for chemical resistance. | Prevents skin contact, irritation, and absorption.[5] |

| Eye Protection | Chemical safety goggles that provide a seal around the eyes. A face shield should be worn over goggles if there is a splash hazard. | Protects against splashes and vapors causing serious eye irritation.[5] |

| Body Protection | A flame-resistant lab coat, fully buttoned. Consider a chemical-resistant apron for larger quantities. | Protects skin and clothing from contamination. |

| Respiratory | Not generally required if work is conducted within a fume hood. For emergencies (e.g., large spills), a self-contained breathing apparatus (SCBA) is necessary. | Inhalation is a primary exposure route; engineering controls are the first line of defense.[5] |

Standard Operating Protocol: Weighing and Preparing a Stock Solution

This protocol outlines the essential steps for safely handling Tert-butyl Dithiobenzoate during a common laboratory procedure. The causality behind each step is explained to ensure a self-validating system of safety.

Objective: To accurately weigh solid Tert-butyl Dithiobenzoate and dissolve it in a solvent to create a stock solution of known concentration.

Materials:

-

Tert-butyl Dithiobenzoate

-

Anhydrous solvent (e.g., Dioxane, THF)

-

Volumetric flask with a ground glass stopper or screw cap with a PTFE liner

-

Glass funnel

-

Spatula

-

Disposable weighing paper or boat

-

Analytical balance

Procedure:

-

Preparation and Pre-check:

-

Action: Don PPE as specified in Table 3. Ensure the chemical fume hood sash is at the proper working height and the airflow is verified.

-

Reasoning: This establishes the primary barrier between the researcher and the hazardous chemical before any handling begins.

-

-

Designate Handling Area:

-

Action: Place absorbent, disposable bench paper on the work surface inside the fume hood.

-

Reasoning: This contains any minor spills and simplifies decontamination after the procedure is complete.

-

-

Tare the Balance:

-

Action: Place the weighing paper on the analytical balance and tare the weight.

-

Reasoning: Ensures an accurate measurement of the chemical.

-

-

Weighing the Compound:

-

Action: Carefully transfer the desired amount of Tert-butyl Dithiobenzoate from its storage container to the weighing paper using a clean spatula. Avoid creating dust.

-

Reasoning: Minimizes the generation of airborne particles that could be inhaled or escape the fume hood.

-

-

Transfer to Volumetric Flask:

-

Action: Place the glass funnel into the neck of the volumetric flask. Carefully transfer the weighed solid into the flask. Tap the weighing paper to ensure all powder is transferred.

-

Reasoning: A funnel prevents the solid from spilling onto the flask neck or the work surface.

-

-

Dissolution:

-

Action: Add a small amount of the solvent to the flask to rinse down any remaining solid from the funnel and neck. Remove the funnel. Add approximately half the final volume of solvent to the flask. Cap and swirl gently to dissolve the solid.

-

Reasoning: Controlled addition of solvent prevents splashes. Ensuring the solid is dissolved before diluting to the final volume is critical for concentration accuracy.

-

-

Dilution to Final Volume:

-

Action: Once dissolved, carefully add the solvent until the bottom of the meniscus reaches the calibration mark on the volumetric flask.

-

Reasoning: Proper technique is required for an accurately prepared stock solution.

-

-

Labeling and Storage:

-

Action: Cap the flask securely. Invert several times to ensure homogeneity. Label the flask clearly with the compound name, concentration, solvent, date, and your initials. Store as per Section 5.

-

Reasoning: Unambiguous labeling is crucial for safety and scientific integrity.

-

-

Decontamination and Waste Disposal:

-

Action: Dispose of the weighing paper, any contaminated bench paper, and gloves in the designated solid hazardous waste container. Clean the spatula thoroughly with a suitable solvent, collecting the rinsate as hazardous waste.

-

Reasoning: Proper cleanup prevents cross-contamination and accidental exposure of other lab personnel.

-

Storage and Stability Management

Proper storage is paramount to maintaining the integrity of Tert-butyl Dithiobenzoate and preventing hazardous situations.

-

Temperature: Store in a cool, dry, and dark location. Refrigeration may be appropriate, but consult the supplier's recommendation if available. Avoid temperature extremes.

-

Atmosphere: Due to its sensitivity to oxidation, Tert-butyl Dithiobenzoate should be stored under an inert atmosphere (e.g., argon or nitrogen).[1] After each use, flush the container headspace with inert gas before sealing.

-

Container: Keep the container tightly sealed to prevent exposure to air and moisture.

-

Incompatible Materials: Segregate from strong oxidizing agents, acids, and bases to prevent degradation and potentially hazardous reactions.[1]

Emergency Procedures

Immediate and correct response to an emergency is critical. All personnel using this compound must be familiar with these procedures and the location of safety equipment.

Spill Response

The following workflow outlines the appropriate response to a small-scale laboratory spill.

Caption: Workflow for small-scale spill response of Tert-butyl Dithiobenzoate.

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health & Safety (EHS) department.

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[5]

-

Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire Response

-

Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), or foam extinguisher. Do not use a direct water jet, as it may spread the material.

-

Hazards: Be aware that combustion will produce toxic sulfur oxides and other hazardous gases.[5] Firefighters should wear full protective gear, including a self-contained breathing apparatus (SCBA).

Waste Disposal

All waste containing Tert-butyl Dithiobenzoate, whether pure, in solution, or as contaminated labware, must be treated as hazardous waste.

-

Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be placed in a clearly labeled, sealed hazardous waste container.

-

Liquid Waste: Unused solutions and solvent rinsates should be collected in a labeled, sealed hazardous waste container compatible with the solvent used.

-

Disposal: Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.

References

-

Effect of Impurities in Cumyl Dithiobenzoate on RAFT-Mediated Polymerizations. (2025). ResearchGate. Available at: [Link]

-

Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. (n.d.). MDPI. Available at: [Link]

-

tert-butyl hydroquinone tbhq: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

-

tetra tert-butyl alcohol: Topics by Science.gov. (n.d.). Science.gov. Available at: [Link]

-

In Vitro Cytotoxicity of RAFT Polymers. (2010). ACS Publications. Available at: [Link]

-

Mechanism and Kinetics of Dithiobenzoate-Mediated RAFT Polymerization – Status of the Dilemma. (2014). ResearchGate. Available at: [Link]

-

Safety Data Sheet - 2-Cyano-2-propyl dodecyl trithiocarbonate. (2021). Polymer Source. Available at: [Link]

-

Controlled/Living Radical Polymerization in Dispersed Systems. (2005). ACS Publications. Available at: [Link]

-

Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring. (2018). PubMed. Available at: [Link]

-

Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring. (2018). PMC - NIH. Available at: [Link]

-

tert-Butyl dithiobenzoate | Chemical Substance Information. (n.d.). J-GLOBAL. Available at: [Link]

-

Mechanism and kinetics of dithiobenzoate-mediated RAFT polymerization. I. The current situation. (2006). ResearchGate. Available at: [Link]

-

Synthesis of Glycopolymer Architectures by Reversible-Deactivation Radical Polymerization. (2017). MDPI. Available at: [Link]

-

The RAFT Copolymerization of Oppositely Charged Monomers and Its Use to Tailor the Composition of Nonfouling Polyampholytes with an UCST Behaviour. (2019). ResearchGate. Available at: [Link]

-

RAFT Polymerization of Acrylamide Derivatives Containing l-Phenylalanine Moiety. (2010). ResearchGate. Available at: [Link]

Sources

Solubility Profile of Tert-butyl Dithiobenzoate in Common Organic Solvents: A Guide for Researchers

An In-Depth Technical Guide

Abstract

Tert-butyl dithiobenzoate (t-BDB) is a highly effective chain transfer agent (CTA) for Reversible Addition-Fragmention chain Transfer (RAFT) polymerization, a key technique for synthesizing polymers with controlled molecular weights and low polydispersity.[1][2] The successful application of t-BDB in polymerization and other synthetic methodologies is critically dependent on its solubility characteristics in various organic solvents. This guide provides a comprehensive overview of the structural factors governing the solubility of t-BDB, a qualitative solubility summary based on documented applications, and a robust, field-proven experimental protocol for the quantitative determination of its solubility. This document is intended for researchers, chemists, and materials scientists who utilize dithiobenzoate-mediated RAFT polymerization and require a deep, practical understanding of solvent selection and solution behavior.

The Molecular Architecture of Tert-butyl Dithiobenzoate and Its Influence on Solubility

The solubility of any compound is dictated by its molecular structure—polarity, size, and the potential for intermolecular interactions. Tert-butyl dithiobenzoate is a molecule of two distinct halves, which creates a nuanced solubility profile.

-

The Aromatic Dithiobenzoate Moiety: The phenyl group (C₆H₅) and the dithioester group (-C(S)S-) form the polarizable, aromatic portion of the molecule. The π-system of the benzene ring allows for van der Waals interactions, particularly with aromatic solvents. The dithioester group itself contributes moderate polarity.

-

The Tert-butyl Group: The bulky tert-butyl group (-(CH₃)₃) is distinctly nonpolar and aliphatic. This group dominates the steric profile of the R-group in the RAFT agent and contributes significantly to its solubility in nonpolar, hydrocarbon-based solvents.

The general principle of "like dissolves like" suggests that t-BDB will exhibit favorable solubility in solvents that can effectively solvate both its aromatic and aliphatic nonpolar parts.[3][4] Therefore, it is predicted to be most soluble in solvents of low to moderate polarity, such as aromatic hydrocarbons, chlorinated solvents, and ethers, and least soluble in highly polar, protic solvents like water and lower alcohols, or in very nonpolar alkanes where the aromatic portion is less effectively solvated.

Caption: Molecular structure of tert-butyl dithiobenzoate.

Qualitative Solubility Profile

-

High Solubility: t-BDB is frequently used in RAFT polymerizations with monomers like styrene and acrylates, often in toluene solution or under bulk (solvent-free) conditions, indicating high solubility in these environments.[1][2][5] Solvents like dichloromethane (CH₂Cl₂) and tetrahydrofuran (THF) are used in synthetic and purification steps, suggesting good solubility.[6][7]

-

Moderate Solubility: Ethyl acetate and other esters are likely good solvents due to their intermediate polarity.

-

Low to Insoluble: Hexane and other aliphatic alkanes are often used as anti-solvents for recrystallization or precipitation, which points to lower solubility.[6] This property is advantageous for purification, allowing t-BDB to be crystallized from more soluble solvent mixtures (e.g., dichloromethane-hexane). Due to its largely nonpolar character, t-BDB is expected to be practically insoluble in water.

Quantitative Determination of Solubility: An Experimental Protocol

To move beyond qualitative descriptions, empirical determination is necessary. The following protocol describes a robust gravimetric method for quantifying the solubility of t-BDB in various organic solvents at a specified temperature. This method is a self-validating system, providing reliable and reproducible data.

Principle: A saturated solution of t-BDB is prepared in the solvent of interest and allowed to reach equilibrium at a constant temperature. A known volume of the clear supernatant is then carefully removed, the solvent is evaporated, and the mass of the remaining t-BDB is measured.

Materials and Reagents:

-

Tert-butyl dithiobenzoate (≥98% purity)

-

Selected organic solvents (HPLC grade or distilled): Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Hexane, Methanol.

-

Glass vials with screw caps or stoppers

-

Constant temperature bath or incubator

-

Volumetric pipettes (Class A)

-

Analytical balance (± 0.0001 g)

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

-

Drying oven or vacuum desiccator

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of t-BDB to a series of glass vials (enough to ensure solid remains after equilibration).

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of each test solvent to its respective vial.

-

Equilibration: Seal the vials and place them in a constant temperature bath (e.g., 25 °C). Agitate the vials for a prolonged period (e.g., 24 hours) to ensure the solution reaches equilibrium.

-

Causality: Constant temperature is critical as solubility is temperature-dependent.[8] Agitation ensures the entire solvent volume is exposed to the solute, accelerating the path to equilibrium.

-

-

Settling: After equilibration, let the vials stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle completely.

-

Sampling: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette fitted with a syringe filter.

-

Causality: The syringe filter prevents the transfer of any undissolved microcrystals, which would artificially inflate the measured mass and lead to inaccurate results.

-

-

Mass Determination: Transfer the filtered solution to a clean, dry, pre-weighed vial. Record the empty vial's mass (m₁).

-

Solvent Evaporation: Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent decomposition of the t-BDB.

-

Drying: Dry the residue to a constant mass in a vacuum desiccator.

-

Final Weighing: Measure the mass of the vial plus the dried t-BDB residue (m₂).

-

Calculation: The solubility is calculated as follows:

-

Mass of dissolved t-BDB = m₂ - m₁

-

Solubility (g / 100 mL) = ((m₂ - m₁) / Volume of aliquot in mL) * 100

-

Data Presentation: Representative Solubility Table

The data obtained from the protocol should be tabulated for clear comparison. The following table illustrates how results would be presented, with hypothetical values reflecting the expected trends.

| Solvent | Polarity Index¹ | Dielectric Constant² | Predicted Solubility at 25°C ( g/100 mL) | Classification |

| n-Hexane | 0.1 | 1.89 | ~1-5 | Sparingly Soluble |

| Toluene | 2.4 | 2.38 | > 50 | Very Soluble |

| Dichloromethane | 3.1 | 9.08 | > 50 | Very Soluble |

| Diethyl Ether | 2.8 | 4.30 | ~20-40 | Soluble |

| Tetrahydrofuran (THF) | 4.0 | 7.52 | > 50 | Very Soluble |

| Ethyl Acetate | 4.4 | 6.00 | ~30-50 | Soluble |

| Acetone | 5.1 | 21.01 | ~20-40 | Soluble |

| Methanol | 5.1 | 32.60 | < 1 | Insoluble |

| Water | 10.2 | 78.54 | < 0.1 | Insoluble |

¹ Relative polarity values. ² Values taken from publicly available solvent property tables.[9]

Caption: Conceptual relationship between solvent polarity and t-BDB solubility.

Conclusion

The solubility of tert-butyl dithiobenzoate is a critical parameter for its effective use in RAFT polymerization and other areas of chemical synthesis. Its molecular structure, featuring both nonpolar aliphatic and moderately polar aromatic components, results in high solubility in solvents like toluene, THF, and dichloromethane, and poor solubility in highly polar or very nonpolar solvents. While qualitative guidelines are useful for initial solvent screening, precise quantitative data, obtained through robust experimental methods like the one detailed in this guide, is indispensable for process optimization, purification, and achieving reproducible experimental outcomes.

References

-

Design of Dithiobenzoate RAFT Agent Bearing Hydroxyl Groups and Its Application in RAFT Polymerization for Telechelic Diol Polymers. MDPI. Available at: [Link]

-

Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. ResearchGate. Available at: [Link]

-

Solubility of Organic Compounds. University of Toronto. Available at: [Link]

- Process for preparing dithioesters.Google Patents.

-

Controlled Free-Radical Polymerization of n-Butyl Acrylate by Reversible Addition−Fragmentation Chain Transfer in the Presence of tert-Butyl Dithiobenzoate. A Kinetic Study. ACS Publications. Available at: [Link]

-

Measurement and Modeling of Solubility of para-tert-Butylbenzoic Acid in Pure and Mixed Organic Solvents at Different Temperatures. ResearchGate. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Cengage. Available at: [Link]

-

Step Toward Cationic RAFT Polymerization of Less Reactive Monomers: Dithiobenzoates Bearing Electron-Withdrawing Groups as Chain-Transfer Agents. ACS Publications. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. Available at: [Link]

-

Understanding Tert-Butyl Peroxybenzoate: Uses, Safety, And Decomposition. BLi-T. Available at: [Link]

-

RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients. NIH National Library of Medicine. Available at: [Link]

-

Study on two different dithiobenzoates effectiveness in bulk RAFT polymerization of β-myrcene. ResearchGate. Available at: [Link]

-

Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]

-

Mapping Dithiobenzoate-Mediated RAFT Polymerization Products via Online Microreactor/Mass Spectrometry Monitoring. PubMed. Available at: [Link]

-

tert-Butyl peroxybenzoate. Wikipedia. Available at: [Link]

-

Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Bioapplications of RAFT Polymerization. ACS Publications. Available at: [Link]

-

Cumyl Dithiobenzoate Mediated RAFT Polymerization of Styrene at High Temperatures. ACS Publications. Available at: [Link]

-

Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chem.ws [chem.ws]

- 4. 溶剂混溶性表 [sigmaaldrich.com]

- 5. RAFT Polymerization of Tert-Butyldimethylsilyl Methacrylate: Kinetic Study and Determination of Rate Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. organicchemistrydata.org [organicchemistrydata.org]

Thermal stability and degradation of Tert-butyl Dithiobenzoate

An In-Depth Technical Guide to the Thermal Stability and Degradation of Tert-butyl Dithiobenzoate

Authored by a Senior Application Scientist

Introduction: The Critical Role of Tert-butyl Dithiobenzoate in Controlled Polymerization

Tert-butyl dithiobenzoate (t-BuDB) is a highly effective chain transfer agent (CTA) in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a powerful technique for synthesizing polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures.[1] The efficacy of a RAFT polymerization is fundamentally dependent on the stability and controlled reactivity of the CTA. However, the thiocarbonylthio moiety, which is central to the RAFT mechanism, is susceptible to thermal degradation. An incomplete understanding of the thermal liability of t-BuDB can lead to a loss of control over the polymerization, resulting in broadened molecular weight distributions and inconsistent experimental outcomes.[2]

This guide provides a comprehensive examination of the thermal stability and degradation pathways of tert-butyl dithiobenzoate. We will delve into the core mechanisms of its decomposition, present field-proven protocols for its characterization, and offer actionable strategies to mitigate degradation, ensuring the integrity and reproducibility of your RAFT polymerizations.

Section 1: Unpacking the Thermal Stability of Dithiobenzoates

The thermal stability of a RAFT agent is not an absolute value but is influenced by its chemical structure and the surrounding environment. Dithiobenzoates are generally considered more thermally stable than other RAFT agents like trithiocarbonates or xanthates.[3][4] However, they are not immune to decomposition, especially at temperatures commonly used for polymerization.

Studies on polymers end-capped with dithiobenzoate moieties, such as poly(methyl methacrylate) (PMMA-DB), have shown that the end group can be eliminated at elevated temperatures. While the onset temperature for the thermal elimination of the dithiobenzoate group from PMMA in the melt phase is reported to be around 180°C, decomposition can occur at significantly lower temperatures in solution.[4] For instance, dithioesters like cumyl dithiobenzoate have been observed to undergo thermal decomposition at 120°C.[2][5] This thermal breakdown leads to a loss of the "living" character of the polymerization.[2] The kinetics of this degradation for dithiobenzoate groups have been shown to follow a first-order reaction.[6]

Table 1: Comparative Thermal Decomposition Data of Dithiobenzoate Systems

| Compound/System | Onset Decomposition Temp. (°C) | Analytical Method | Notes |

| PMMA-Dithiobenzoate (melt) | ~180 | TGA | The polymer matrix can influence stability.[4] |

| PMMA-Dithiobenzoate (solution) | Starts at 120-140 | ¹H NMR | Loss of chain-end functionality observed after prolonged heating.[6] |

| Cumyl Dithiobenzoate | 120 | Not Specified | Yields unsaturated compounds and dithiobenzoic acid.[2][5] |

Section 2: The Primary Degradation Pathway: A Concerted Elimination Mechanism

The thermal degradation of tert-butyl dithiobenzoate is primarily proposed to proceed through a concerted elimination reaction, analogous to the Chugaev reaction. This intramolecular process involves a six-membered cyclic transition state, leading to the formation of isobutylene and dithiobenzoic acid.

This pathway is significant because the degradation products themselves can interfere with the polymerization process. Dithiobenzoic acid can potentially re-initiate polymerization or engage in side reactions, while the loss of the t-BuDB RAFT agent diminishes control over the growing polymer chains.

Caption: Proposed Chugaev-like elimination mechanism for t-BuDB degradation.

Section 3: A Validated Protocol for Assessing Thermal Stability

To ensure the reliability of your RAFT agent, its thermal stability must be quantified. Thermogravimetric Analysis (TGA) is an essential technique for this purpose. The following protocol provides a robust, self-validating workflow for analyzing the thermal stability of t-BuDB.

Experimental Protocol: TGA Analysis of t-BuDB

-

Sample Preparation:

-

Step 1.1: Ensure the t-BuDB sample is of high purity. Impurities from synthesis, such as unreacted starting materials, can significantly alter the degradation profile.[1]

-

Step 1.2: Accurately weigh 5–10 mg of t-BuDB directly into a clean, tared TGA pan (ceramic or platinum).

-

Scientist's Note: A consistent sample mass is crucial for comparing results across different batches. A smaller mass minimizes thermal gradients within the sample.

-

-

Instrument Setup and Calibration:

-

Step 2.1: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Step 2.2: Place the sample-containing pan into the TGA furnace.

-

Step 2.3: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes before starting the analysis.

-

Scientist's Note: An inert atmosphere is critical to prevent oxidative degradation, ensuring that the observed mass loss is due to thermal decomposition alone.[7]

-

-

Thermal Program:

-

Step 3.1: Equilibrate the sample at a low temperature (e.g., 30°C) for 5 minutes to ensure thermal stability before ramping.

-

Step 3.2: Ramp the temperature from 30°C to a final temperature well above the expected decomposition (e.g., 300°C) at a constant heating rate of 10°C/min.

-

Scientist's Note: A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experimental time. For more detailed kinetic studies, multiple heating rates (e.g., 5, 10, 15, 20°C/min) should be employed.

-

-

Data Analysis and Interpretation:

-

Step 4.1: Plot the sample mass (%) as a function of temperature (°C).

-

Step 4.2: Determine the onset temperature of decomposition (T_onset). This is typically calculated as the intersection of the tangent drawn from the pre-decomposition baseline and the tangent of the steepest mass loss slope.

-

Step 4.3: Note the temperature at which 5% mass loss occurs (T₅%), which serves as a conservative indicator of the upper-temperature limit for the agent's practical use.

-

Step 4.4: The derivative of the mass loss curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition (T_peak).

-

Caption: Standard workflow for TGA analysis of t-BuDB thermal stability.

Section 4: Key Factors Influencing the Stability of t-BuDB

The intrinsic thermal stability of tert-butyl dithiobenzoate can be compromised by several extrinsic factors that researchers must control to ensure experimental success.

-

Purity: The presence of impurities, particularly residual acids or bases from the synthesis of t-BuDB, can catalyze degradation reactions. Rigorous purification, for example by column chromatography, is essential.[8]

-

Oxygen: Although the primary degradation mechanism is anaerobic, the presence of oxygen can lead to complex side reactions, including the formation of sulfoxides and other oxidation products, which can inhibit or retard polymerization.

-